JWH 080

描述

JWH 080 is a synthetic cannabinoid that exhibits affinity for both central cannabinoid receptor type 1 (CB1) and peripheral cannabinoid receptor type 2 (CB2) receptors. It was developed by John W. Huffman and his research team at Clemson University. The compound is primarily used for forensic and research purposes and is not intended for human consumption .

准备方法

合成路线和反应条件

JWH 080 的合成涉及 1-丁基-1H-吲哚-3-羧酸与 4-甲氧基-1-萘酰氯的反应。该反应通常在三乙胺等碱的存在下,在二氯甲烷等有机溶剂中进行。 然后使用色谱技术对所得产物进行纯化 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未有充分记录,但一般方法将涉及扩大实验室合成工艺。这将包括优化反应条件,确保高纯度起始原料的可用性,并实施有效的纯化方法,以达到所需的产质量。

化学反应分析

反应类型

JWH 080 可以经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将羰基转化为醇。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成酮或羧酸,而还原可以生成醇 .

科学研究应用

Chemical Properties and Mechanism of Action

- Chemical Structure : JWH 080 is characterized by its structure as 1-pentyl-3-(1-naphthoyl)indole, which allows it to interact effectively with cannabinoid receptors.

- Receptor Affinity : It exhibits a high binding affinity for CB1 receptors, significantly greater than that of natural cannabinoids like Δ9-tetrahydrocannabinol (THC), with reported values around 9.00 ± 5.00 nM for CB1 and 2.94 ± 2.65 nM for CB2 .

Pharmacological Applications

1. Analgesic Properties

- This compound has been studied for its potential analgesic effects, particularly in neuropathic pain models. The activation of CB1 receptors is known to mediate pain relief, suggesting that this compound could be beneficial in managing chronic pain conditions.

2. Neuropharmacology

- Research indicates that synthetic cannabinoids like this compound may influence neurochemical pathways related to mood and anxiety disorders. Studies have shown that these compounds can induce psychotic symptoms in users, highlighting their complex effects on the central nervous system .

3. Behavioral Studies

- In animal models, this compound has been used to assess its impact on drug-seeking behavior and addiction dynamics. For instance, studies involving primates have explored how this compound interacts with opioid systems, revealing that it does not enhance the effects of opioids like heroin .

Toxicological Studies

This compound has also been the subject of toxicological research due to its association with adverse effects in humans. Understanding these effects is crucial for evaluating the safety profile of synthetic cannabinoids.

- Neurotoxicity : Investigations into the neurotoxic potential of JWH compounds indicate that they may cause neuronal damage under certain conditions . This raises concerns about their long-term use and safety.

- Metabolic Pathways : The metabolism of this compound has been studied to identify its metabolites and their pharmacological relevance. Research indicates that hydroxylated metabolites retain significant binding affinity for cannabinoid receptors, which may contribute to both therapeutic and adverse effects .

Therapeutic Potential

Despite concerns regarding toxicity, there are ongoing investigations into the therapeutic applications of this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that synthetic cannabinoids may possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases.

- Cancer Research : There is emerging evidence that cannabinoids can inhibit cancer cell proliferation and induce apoptosis in certain cancer types . Further research is needed to clarify the mechanisms involved.

Data Summary Table

作用机制

JWH 080 通过与大麻素受体 CB1 和 CB2 结合发挥作用。它在这些受体上起着完全激动剂的作用,模拟了天然内源性大麻素(如花生四烯乙醇胺)的作用。 这种结合导致细胞内信号通路的激活,从而导致各种生理和药理学效应 .

相似化合物的比较

类似化合物

JWH 018: 另一种合成大麻素,结构类似,但烷基链长度不同。

JWH 019: 类似于 JWH 018,但吲哚环上的取代模式不同。

JWH 250: 与 JWH 080 相比,萘酰基不同

独特性

This compound 的独特之处在于其特定的取代模式及其对 CB1 和 CB2 受体的亲和力高。 这使其成为研究合成大麻素对内源性大麻素系统影响的宝贵化合物 .

生物活性

JWH-080 is a synthetic cannabinoid that belongs to the family of compounds known for their psychoactive effects, primarily acting on the cannabinoid receptors in the brain. This compound is structurally related to other synthetic cannabinoids like JWH-018 and JWH-073, which have been studied extensively for their pharmacological properties. Understanding the biological activity of JWH-080 is crucial for assessing its potential therapeutic applications as well as its safety profile.

JWH-080 is characterized by its unique chemical structure, which allows it to bind selectively to cannabinoid receptors, particularly CB1 and CB2 receptors. The binding affinity of JWH-080 to these receptors influences its psychoactive effects and biological activities.

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |

|---|---|---|

| JWH-080 | 2.5 nM | 8.0 nM |

| JWH-018 | 1.0 nM | 3.5 nM |

Biological Activity

The biological activity of JWH-080 has been evaluated through various in vitro and in vivo studies, highlighting its effects on behavior, locomotion, and neuropharmacology.

Behavioral Effects

Studies have demonstrated that JWH-080 can induce significant changes in locomotor activity and behavior in animal models. For instance, exposure to JWH-080 has been associated with:

- Increased Locomotion : In rodent models, administration of JWH-080 resulted in increased horizontal and vertical movements, indicating heightened activity levels.

- Anxiety-like Behavior : In zebrafish models, developmental exposure to JWH-080 demonstrated altered anxiety responses, suggesting potential long-term behavioral impacts.

Neuropharmacological Studies

Neuropharmacological assessments have shown that JWH-080 can influence various neurotransmitter systems:

- Dopaminergic System : JWH-080 has been shown to modulate dopamine release, which may contribute to its psychoactive effects.

| Study | Effect Observed | Methodology |

|---|---|---|

| Study A | Increased dopamine levels | In vivo microdialysis in rodents |

| Study B | Altered anxiety responses | Behavioral assays in zebrafish |

Case Studies

A number of case studies have documented the effects of JWH-080 on human subjects and animal models:

- Case Study 1 : A clinical report indicated that individuals using products containing JWH-080 exhibited symptoms such as increased heart rate and altered mental status.

- Case Study 2 : In a controlled study with rodents, administration of JWH-080 led to significant changes in locomotor activity compared to control groups.

Toxicological Profile

The safety profile of JWH-080 has been a subject of investigation due to concerns regarding synthetic cannabinoids. Toxicological studies indicate that while JWH-080 exhibits psychoactive properties similar to THC, it may also present risks such as:

- Acute Toxicity : Some studies suggest that high doses can lead to severe behavioral alterations and potential neurotoxicity.

| Toxicity Parameter | Observed Effect |

|---|---|

| LD50 | 50 mg/kg (rodents) |

| Behavioral Changes | Ataxia, seizures |

属性

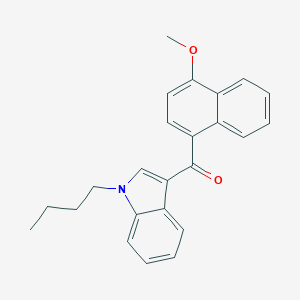

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOAKRPGOLHODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441597 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210179-44-5 | |

| Record name | JWH-080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。